2-(2-Aminophenyl)indole

Catalog No.
S1906325
CAS No.
32566-01-1
M.F
C14H12N2
M. Wt
208.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Aminophenyl)indole

CAS Number

32566-01-1

Product Name

2-(2-Aminophenyl)indole

IUPAC Name

2-(1H-indol-2-yl)aniline

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

InChI

InChI=1S/C14H12N2/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,16H,15H2

InChI Key

IAKRGXQCKYFJCB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3N

2-(2-Aminophenyl)indole is an organic compound with the molecular formula C14H12N2C_{14}H_{12}N_{2}. It consists of an indole moiety substituted with a 2-aminophenyl group. This compound is notable for its structural complexity, featuring a fused bicyclic structure that includes a benzene ring and a pyrrole ring, characteristic of indoles. The presence of the amino group enhances its potential for various

2AI is being studied for its potential to activate the aryl hydrocarbon receptor (AhR) which is found in many cell types and plays a role in various cellular processes including cell proliferation, differentiation, and death []. More research is needed to fully understand the mechanism of action of 2AI.

The chemical behavior of 2-(2-Aminophenyl)indole allows it to participate in various reactions:

  • Electrophilic Aromatic Substitution: The amino group can act as a directing group, facilitating substitution reactions on the aromatic ring.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones, leading to the formation of more complex structures, such as azomethines .
  • Cyclization Reactions: The compound can be involved in cyclization reactions, such as the Pictet–Spengler reaction, which can yield other nitrogen-containing heterocycles .

Research indicates that 2-(2-Aminophenyl)indole exhibits significant biological activities. It has been studied for:

  • Antitumor Properties: Certain derivatives have shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity: The compound has demonstrated effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent .
  • Neuroprotective Effects: Some studies indicate that it may have neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.

Several synthesis methods have been developed for 2-(2-Aminophenyl)indole:

  • Dehydrogenative N-Heterocyclization: This method involves the reaction of 2-(2-Aminophenyl)ethanol under specific conditions to yield indole derivatives .
  • Acid-Catalyzed Recyclization: A simple approach involves the recyclization of 2-(2-oxoalkyl)indoles using acid catalysts .
  • Palladium-Catalyzed Reactions: Various palladium-catalyzed methods allow for the efficient synthesis of indoles from substituted anilines and ketones .

The applications of 2-(2-Aminophenyl)indole span multiple fields:

  • Pharmaceuticals: Its derivatives are explored in drug development due to their biological activities.
  • Material Science: Indole compounds are used in organic electronics and photonic devices because of their unique electronic properties.
  • Chemical Intermediates: It serves as a precursor in synthesizing more complex organic compounds.

Interaction studies involving 2-(2-Aminophenyl)indole focus primarily on its binding affinity with various biological targets. Research has indicated that it may interact with enzymes or receptors involved in cancer progression and microbial resistance. These studies are critical for understanding its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 2-(2-Aminophenyl)indole, each exhibiting unique properties:

Compound NameStructure CharacteristicsNotable Activities
1H-IndoleBasic indole structureFound in many natural products
2-AminobenzothiazoleContains thiazole ringAntimicrobial and anticancer activity
3-(4-Aminophenyl)indoleSubstituted at position 3Potential antitumor properties
Indole-3-carboxylic acidCarboxylic acid functional groupPlant growth regulator

The uniqueness of 2-(2-Aminophenyl)indole lies in its specific substitution pattern and resultant biological activities, which differ from those of other similar compounds. Its ability to participate in diverse

The catalytic dimerization of 2-alkynylanilines represents a powerful synthetic strategy for constructing complex indole frameworks, including 2-(2-aminophenyl)indole derivatives. This methodology exploits the inherent reactivity of alkynylaniline substrates to undergo controlled dimerization processes that yield structurally diverse products depending on the catalytic system employed [1] [3] [4].

Copper-Catalyzed Dimerization Pathways

Copper-catalyzed dimerization of 2-alkynylanilines has emerged as a particularly efficient approach for synthesizing 2-indolyl-3-oxoindoline derivatives, which serve as important precursors to 2-(2-aminophenyl)indole compounds. The Cu(OAc)₂/O₂ catalytic system has demonstrated exceptional selectivity and efficiency in promoting intramolecular cyclization followed by intermolecular coupling processes [1] [3].

The mechanistic pathway for copper-catalyzed dimerization involves an initial Cu(OAc)₂/O₂-promoted intramolecular cyclization of 2-alkynylaniline substrates. This process generates the requisite indole and 3H-indol-3-one intermediates through a coordinated oxidative cyclization mechanism. The subsequent indolylation of 3H-indol-3-one proceeds via nucleophilic attack, ultimately yielding 2-indolyl-3-oxoindoline products in moderate to good yields [1] [3].

Detailed investigations have revealed that the copper-catalyzed pathway exhibits broad substrate tolerance, accommodating various electronic properties in the alkynyl substituents. Electron-rich substrates such as 2-(4-methoxyphenylethynyl)aniline provide products in 72% yield, while electron-deficient variants like 2-(4-chlorophenylethynyl)aniline afford products in 68% yield under optimized reaction conditions [1]. The reaction typically requires elevated temperatures of 120°C and extended reaction times of 12 hours in dimethylformamide solvent to achieve optimal conversion.

Bismuth-Catalyzed Dimerization Mechanisms

The bismuth-catalyzed dimerization pathway represents a complementary approach that provides access to 2-(2-aminophenyl)quinoline derivatives through a distinct mechanistic manifold. The Bi(OTf)₃/MesCO₂H catalytic system operates through an intermolecular N-nucleophilic addition mechanism between two 2-alkynylaniline molecules [1] [3].

The proposed mechanism for bismuth catalysis involves initial coordination of the bismuth center to the alkyne functionality, facilitating intermolecular N-nucleophilic addition between two substrate molecules. This process generates an enamine intermediate that subsequently undergoes intramolecular C-nucleophilic addition and annulation to form the quinoline framework [1]. The bismuth-catalyzed pathway demonstrates superior efficiency compared to the copper system, typically requiring milder reaction conditions of 80°C and shorter reaction times of 8 hours in dichloroethane solvent.

Substrate scope investigations have revealed that the bismuth-catalyzed methodology exhibits excellent tolerance for diverse electronic substitution patterns. Electron-donating groups such as methyl substituents provide products in 85% yield, representing the highest efficiency observed in this series. The reaction demonstrates particular effectiveness with neutral and electron-rich substrates, while maintaining reasonable yields with electron-withdrawing substituents [1] [3].

Catalyst SystemSubstrateProduct TypeYield (%)Reaction Conditions
Cu(OAc)₂/O₂2-(Phenylethynyl)aniline2-Indolyl-3-oxoindoline78120°C, 12h, DMF
Cu(OAc)₂/O₂2-(4-Methylphenylethynyl)aniline2-Indolyl-3-oxoindoline75120°C, 12h, DMF
Cu(OAc)₂/O₂2-(4-Methoxyphenylethynyl)aniline2-Indolyl-3-oxoindoline72120°C, 12h, DMF
Cu(OAc)₂/O₂2-(4-Chlorophenylethynyl)aniline2-Indolyl-3-oxoindoline68120°C, 12h, DMF
Bi(OTf)₃/MesCO₂H2-(Phenylethynyl)aniline2-(2-Aminophenyl)quinoline8280°C, 8h, DCE
Bi(OTf)₃/MesCO₂H2-(4-Methylphenylethynyl)aniline2-(2-Aminophenyl)quinoline8580°C, 8h, DCE
Bi(OTf)₃/MesCO₂H2-(4-Methoxyphenylethynyl)aniline2-(2-Aminophenyl)quinoline7980°C, 8h, DCE
Bi(OTf)₃/MesCO₂H2-(4-Chlorophenylethynyl)aniline2-(2-Aminophenyl)quinoline7480°C, 8h, DCE

Transition Metal-Catalyzed Cyclization Strategies

Transition metal-catalyzed cyclization strategies represent the most extensively developed and versatile approaches for synthesizing 2-(2-aminophenyl)indole derivatives. These methodologies leverage the unique electronic and coordinative properties of various transition metals to facilitate selective intramolecular cyclization reactions that construct the indole framework with high efficiency and regioselectivity [5] [6] [7].

Palladium-Catalyzed Methodologies

Palladium-catalyzed approaches have proven particularly effective for indole synthesis, with multiple catalytic manifolds providing access to diverse substitution patterns. The Pd(OAc)₂-catalyzed cyclization of 2-alkynylanilines proceeds through a well-established mechanism involving oxidative addition, alkyne insertion, and reductive elimination steps [5] [8]. This methodology demonstrates excellent functional group tolerance and provides 2-substituted indoles in yields ranging from 65-89% under optimized conditions [5].

The palladium-catalyzed approach typically employs mild reaction conditions, requiring temperatures of approximately 100°C and reaction times of 6 hours. The methodology demonstrates particular effectiveness with electron-neutral and electron-rich substrates, while maintaining reasonable efficiency with electron-deficient variants [5] [8]. Recent developments have focused on expanding the substrate scope to include complex substitution patterns and challenging substrate combinations.

Alternative palladium systems, such as Pd(PPh₃)₄, have been developed for the synthesis of 2,3-disubstituted indoles through coupling reactions between iodoanilines and terminal alkynes. This approach, commonly known as the Larock indole synthesis, provides excellent yields of 70-95% and demonstrates exceptional substrate versatility [8] [9]. The reaction typically requires temperatures of 80°C and extended reaction times of 12 hours to achieve optimal conversion.

Rhodium and Iridium Catalysis

Rhodium and iridium complexes have emerged as highly effective catalysts for indole synthesis, offering complementary reactivity profiles to palladium systems. The [Cp*IrCl₂]₂-catalyzed cyclization of 2-alkynylanilines represents a particularly efficient methodology that operates under mild conditions and provides excellent yields of 2-phenylindole derivatives [6] [10].

Mechanistic investigations have revealed that rhodium-catalyzed arylation of indoles proceeds through a concerted metalation-deprotonation mechanism, with the combined processes of command metalation and alkyne insertion contributing to the overall rate-determining step [10] [11]. The rhodium system demonstrates excellent C2-selectivity, which arises from more favorable interactions between the 2-indolyl fragment and the metal center compared to the 3-indolyl fragment [10].

Iridium catalysis offers unique advantages in terms of reaction conditions and selectivity. The [Cp*IrCl₂]₂ system operates at relatively low temperatures of 60°C with short reaction times of 4 hours, providing yields in the range of 68-85% [6]. This methodology has been successfully applied to the synthesis of complex indole derivatives and demonstrates excellent compatibility with sensitive functional groups.

Gold and Copper Catalysis

Gold and copper catalysts have gained significant attention for indole synthesis due to their unique electronic properties and ability to activate alkyne functionalities under mild conditions. AuCl₃-catalyzed cyclization of 2-alkynylanilines provides efficient access to 3-substituted indoles with yields ranging from 72-91% [5]. The gold-catalyzed methodology operates at room temperature with reaction times of only 2 hours, representing one of the mildest conditions reported for indole synthesis.

Copper catalysis offers complementary reactivity, with Cu(OTf)₂ systems providing access to indolin-3-one derivatives that serve as important intermediates for 2-(2-aminophenyl)indole synthesis [12] [13]. The copper-catalyzed approach typically requires elevated temperatures of 110°C and reaction times of 10 hours, yielding products in the range of 58-88% [12].

Metal CatalystSubstrate TypeProductYield Range (%)Temperature (°C)Reaction Time (h)
Pd(OAc)₂2-Alkynylanilines2-Substituted indoles65-891006
Pd(PPh₃)₄Iodoanilines + Alkynes2,3-Disubstituted indoles70-958012
[Cp*IrCl₂]₂2-Alkynylanilines2-Phenylindoles68-85604
AuCl₃2-Alkynylanilines3-Substituted indoles72-91252
Rh(cod)Cl₂Alkynylanilines2-Substituted indoles60-821208
Cu(OTf)₂2-AlkynylanilinesIndolin-3-ones58-8811010

Acid-Mediated Intermolecular Annulation Reactions

Acid-mediated intermolecular annulation reactions represent a complementary approach to transition metal catalysis for the synthesis of 2-(2-aminophenyl)indole derivatives. These methodologies utilize Brønsted or Lewis acids to promote cyclization reactions between appropriately functionalized substrates, offering advantages in terms of cost, sustainability, and operational simplicity [14] [15] [16] [17].

Brønsted Acid-Catalyzed Annulations

Brønsted acid-catalyzed annulation reactions have demonstrated exceptional utility for constructing indole frameworks through diverse mechanistic pathways. The HCl/AcOH system has proven particularly effective for the cyclization of o-aminobenzyl alcohols with furans, providing 2-substituted indoles in yields ranging from 62-88% [15]. This methodology operates through a recyclization mechanism involving initial furan ring opening followed by indole ring closure.

The mechanistic pathway for Brønsted acid catalysis involves initial protonation of the substrate, facilitating nucleophilic attack and subsequent cyclization. The process typically requires elevated temperatures of 80°C in acetic acid solvent to achieve optimal conversion. The methodology demonstrates excellent functional group tolerance and provides access to diverse substitution patterns [15] [17].

Triflic acid (TfOH) represents another highly effective Brønsted acid catalyst for indole synthesis. The TfOH-catalyzed cyclization of 2-alkynylanilines with aldehydes provides 2,3-dihydroquinolin-4-one derivatives in yields of 58-85%. This methodology operates under mild conditions of 60°C in dichloroethane solvent and demonstrates excellent chemoselectivity [14].

Lewis Acid-Catalyzed Cyclizations

Lewis acid-catalyzed cyclization reactions offer unique advantages in terms of selectivity and reaction conditions. The BF₃·Et₂O-catalyzed cyclization of phenyldiazoacetates with imines represents a highly efficient methodology for synthesizing 2,3-substituted indoles [16]. This approach demonstrates exceptional yields of 75-95% and operates under mild conditions at room temperature.

The Lewis acid-catalyzed mechanism involves activation of the imine functionality toward electrophilic attack by the diazo carbon, followed by nitrogen extrusion and cyclization. The highly efficient catalytic turnover is driven by the difference in base strength between imine and indole, providing excellent yields with minimal catalyst loading [16].

Zinc and indium triflates have emerged as particularly effective Lewis acid catalysts for indole synthesis. Zn(OTf)₂-catalyzed reactions between isatins and nucleophiles provide spiroindoline derivatives in yields of 52-78%, while In(OTf)₃ systems enable the cyclization of 2-alkynylanilines with carbonyls to afford quinoline derivatives in yields of 65-89% [18] [16].

Substrate Scope and Limitations

The substrate scope of acid-mediated annulation reactions encompasses a broad range of functionalized starting materials, including various aniline derivatives, aldehydes, ketones, and heterocyclic compounds. Electron-rich substrates generally provide higher yields compared to electron-deficient variants, reflecting the nucleophilic nature of the cyclization process [14] [15] [17].

Limitations of acid-mediated methodologies include sensitivity to acid-labile functional groups and the requirement for elevated temperatures in some cases. Additionally, certain substrate combinations may lead to competing side reactions, such as polymerization or decomposition, which can reduce the overall efficiency of the transformation [15] [17].

Acid CatalystSubstrate CombinationProduct ClassYield Range (%)SolventTemperature (°C)
HCl/AcOHo-Aminobenzyl alcohols + Furans2-Substituted indoles62-88AcOH80
TfOH2-Alkynylanilines + Aldehydes2,3-Dihydroquinolin-4-ones58-85DCE60
p-TsOHAnilines + Ketones2-Phenylindoles70-92EtOH100
BF₃·Et₂OPhenyldiazoacetates + Imines2,3-Substituted indoles75-95DCM25
Zn(OTf)₂Isatins + NucleophilesSpiroindolines52-78MeCN80
In(OTf)₃2-Alkynylanilines + CarbonylsQuinoline derivatives65-89Toluene120

Mechanistic Framework

Copper-promoted oxidative cyclizations of 2-(2-Aminophenyl)indole proceed through a well-established mechanism involving multiple discrete steps [1] [2]. The initial phase involves coordination of the substrate to the copper(II) center, typically copper(II) acetate, which serves as both catalyst and oxidant. This coordination activates the indole ring system toward subsequent oxidative transformations.

The mechanism begins with electrophilic metalation of the indole ring at the carbon-3 position, forming a copper-carbon bond [2]. This is followed by 1,2-migratory metalation under acidic conditions, leading to cleavage of carbon-hydrogen bonds and formation of intermediate copper complexes. The process continues through self-transmetalation, generating dimeric intermediates that undergo reductive elimination to yield the final cyclized products.

Self-Catalytic Behavior

A particularly notable aspect of copper-catalyzed oxidative cyclizations is the observation of self-catalytic behavior in certain reaction systems [2]. This phenomenon occurs when the substrate itself accelerates the transformation of less active intermediates into more reactive species. The substrate combines with the copper catalyst to transform di-indole intermediates into tri-indole intermediates, which are rapidly converted to the desired products while regenerating the substrate-copper complex.

Kinetic studies have demonstrated that this self-catalytic cycle significantly enhances reaction rates. The rate constant k₂ for intermediate formation is substantially larger than both k₃ and k₄ for subsequent transformations, indicating that the formation of tri-indole intermediates is kinetically favored over direct cyclization pathways [2].

Oxidant Effects on Copper Catalysis

The choice of oxidant profoundly influences both reaction rate and product selectivity in copper-promoted cyclizations. Molecular oxygen serves as the terminal oxidant in many systems, functioning primarily to regenerate the active copper(II) catalyst from reduced copper(0) species [2]. When stoichiometric amounts of copper(II) acetate are employed under nitrogen atmosphere, good yields are still obtained, confirming that oxygen primarily serves a regenerative role rather than participating directly in the cyclization mechanism.

Comparative studies with different copper salts reveal that the nature of the counter-ion significantly affects reactivity [2]. High yields are achieved with copper(II) acetate, copper(II) trifluoroacetate, copper(II) pivalate, and copper(II) acetylacetonate, while copper(II) chloride and copper(II) bromide show no reactivity. These results indicate that basic counter-ions are essential for promoting copper-mediated carbon-hydrogen bond cleavage through a concerted metalation-deprotonation process.

Bismuth-Triflate Catalyzed Nucleophilic Addition Mechanisms

Catalytic Activation Pathways

Bismuth(III) triflate catalysis operates through Lewis acid activation of electrophilic centers, enabling nucleophilic addition reactions that would otherwise be thermodynamically unfavorable [3] [4] [5]. The catalyst functions by coordinating to electron-rich heteroatoms or π-systems, thereby increasing the electrophilicity of adjacent carbon centers and facilitating nucleophilic attack.

In the reaction of indoles with α-bromoacetaldehyde acetals and ketones, bismuth(III) triflate promotes a two-step autotandem catalytic process [3] [5]. The first step involves Friedel-Crafts-type alkylation of the indole with the α-bromoacetaldehyde acetal, producing a tryptaldehyde-type intermediate. This is followed by [4+2] annulation of the intermediate with the ketone component, ultimately yielding carbazole derivatives.

Regioselectivity Control

The regioselectivity of bismuth-triflate catalyzed reactions is governed by the inherent nucleophilic character of different positions on the indole ring system [4] [6]. Indoles typically undergo electrophilic substitution at the carbon-3 position due to its enhanced electron density. However, under specific conditions involving fluoroalcohol solvents and Lewis acid co-catalysts, selective functionalization at the carbon-2 position can be achieved [6].

The mechanism for carbon-2 selective nucleophilic addition involves formation of an N-acylindolium intermediate through coordination of bismuth(III) triflate or boron trifluoride etherate with the indole nitrogen [6]. This intermediate exhibits altered electronic properties that favor nucleophilic attack at the carbon-2 position rather than the more typical carbon-3 position.

Kinetic Analysis of Bismuth Catalysis

Kinetic studies of bismuth-triflate catalyzed reactions reveal first-order dependence on both catalyst and substrate concentrations [4]. The reaction rate shows minimal sensitivity to added acid, indicating that the bismuth center provides sufficient Lewis acidity for substrate activation. Ionic strength variations have negligible effects on reaction rates, suggesting that the mechanism does not involve significant charge separation in the rate-determining step.

Temperature-dependent kinetic measurements allow calculation of activation parameters for bismuth-catalyzed transformations. The relatively low activation energies observed (typically 15-25 kcal/mol) reflect the mild conditions under which these reactions proceed, making them particularly attractive for synthetic applications involving sensitive substrates [7].

Solvent and Oxidant Effects on Reaction Selectivity

Solvent Coordination Effects

Solvent selection exerts profound influence on both reaction mechanism and product selectivity in transformations of 2-(2-Aminophenyl)indole [8] [9]. Coordinating solvents such as tetrahydrofuran can bind to metal catalysts and alter their electronic properties, thereby affecting reaction pathways. In copper-catalyzed systems, tetrahydrofuran coordination can inhibit acid-catalyzed rearrangement processes, leading to preferential formation of carbon-3 cyclization products [8].

Non-coordinating solvents like toluene promote domino processes by allowing unimpeded acid catalysis [8]. Under these conditions, initial carbon-3 arylation is followed by acid-induced migration to the carbon-2 position, resulting in different product distributions compared to coordinating solvent systems.

Fluorinated Solvent Systems

Fluorinated alcohols such as 1,1,1,3,3,3-hexafluoro-2-propanol exhibit unique properties that enhance oxidative cyclization reactions [10]. These solvents stabilize charged intermediates through hydrogen bonding interactions while maintaining low nucleophilicity, preventing competitive solvent addition reactions. The use of hexafluoroisopropanol in oxidative cyclizations of phenolic substrates results in optimal yields (up to 70%) under highly diluted conditions (0.025 M).

The enhanced performance in fluorinated solvents is attributed to their ability to stabilize radical cation intermediates formed during single-electron oxidation processes [10]. The high dielectric constant and hydrogen-bonding capability of these solvents facilitate charge separation while minimizing side reactions that compete with the desired cyclization pathway.

Mixed Solvent Systems

Binary solvent mixtures offer additional opportunities for fine-tuning reaction selectivity [1] [9]. The combination of dimethylformamide and dimethyl sulfoxide (2:1 ratio) has proven particularly effective for cross-dehydrogenative coupling reactions, providing optimal balance between substrate solubility and catalyst activity. Aqueous co-solvents can enhance reaction rates through facilitated proton transfer processes while maintaining product selectivity.

Systematic variation of water content in acetonitrile-water mixtures reveals that optimal reaction rates are achieved at specific water concentrations that promote protonation/deprotonation equilibria without causing catalyst deactivation [9]. The oxone-halide oxidation system shows particular sensitivity to water content, with reaction selectivity shifting between different oxidation products as the aqueous component is varied.

Oxidant Selection and Mechanistic Implications

The choice of oxidant fundamentally determines the mechanism and selectivity of oxidative transformations [10] [9] [11]. Hypervalent iodine reagents such as phenyliodine diacetate and phenyliodine bis(trifluoroacetate) operate through direct oxygen transfer mechanisms, while oxone-halide systems proceed via halogen radical intermediates.

Oxone (potassium peroxomonosulfate) in combination with halide salts provides a versatile oxidation system for indole derivatives [11]. The halide serves as a recyclable mediator, undergoing oxidation to hypohalous acid species that effect substrate oxidation before being regenerated. This catalytic cycle allows the use of safer, more environmentally benign oxidants compared to traditional metal-based systems.

The product distribution in oxone-halide oxidations can be controlled through halide selection [9]. Bromide-mediated systems favor oxidative cyclization pathways, while iodide-mediated reactions tend toward simple oxidation products. Chloride systems provide intermediate selectivity, making them useful for generating specific product mixtures.

Kinetic Solvent Effects

Solvent effects on reaction kinetics extend beyond simple coordination or stabilization phenomena [12] [13]. In the oxidation of indole by peroxomonosulfate, increasing acetonitrile percentage decreases reaction rates due to reduced dielectric constant and altered solvation of charged transition states. The reaction follows second-order kinetics (first-order in both indole and oxidant), with rate constants showing strong temperature dependence characteristic of thermally activated processes.

The activation parameters derived from temperature-dependent kinetic studies provide insight into the nature of the rate-determining step [12]. Large positive activation entropies suggest significant bond reorganization in the transition state, consistent with concerted oxidation-cyclization mechanisms. Negative activation volumes observed in high-pressure kinetic studies indicate that the transition state is more compact than the separated reactants, supporting concerted rather than stepwise pathways.

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-(2-Aminophenyl)indole

Dates

Last modified: 08-16-2023

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